
(2S)-2-(4-Methylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4-Methylbenzyl)piperazine: is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a (2S)-2 configuration, indicating its stereochemistry, and a 4-methylbenzyl group attached to the piperazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Methylbenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-chloropropionic acid and 4-methylbenzylamine.
Formation of Intermediate: The (S)-2-chloropropionic acid is first converted to its corresponding ester using an alcohol like methanol. This ester is then reacted with 4-methylbenzylamine to form an intermediate amide.
Cyclization: The intermediate amide undergoes cyclization in the presence of a base such as sodium hydride to form the piperazine ring, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(4-Methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring nitrogen atoms can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.
Substitution: Substituted piperazine derivatives with various functional groups.
Applications De Recherche Scientifique
(2S)-2-(4-Methylbenzyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-(4-Methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Benzylpiperazine: Similar structure but lacks the 4-methyl group.
(2S)-2-(4-Chlorobenzyl)piperazine: Similar structure with a 4-chlorobenzyl group instead of a 4-methylbenzyl group.
(2S)-2-(4-Methoxybenzyl)piperazine: Similar structure with a 4-methoxybenzyl group.
Uniqueness
(2S)-2-(4-Methylbenzyl)piperazine is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. This makes it distinct from other piperazine derivatives and potentially useful in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
612502-40-6 |
|---|---|
Formule moléculaire |
C12H18N2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
(2S)-2-[(4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H18N2/c1-10-2-4-11(5-3-10)8-12-9-13-6-7-14-12/h2-5,12-14H,6-9H2,1H3/t12-/m0/s1 |
Clé InChI |
GKLFVQKIPQUIAE-LBPRGKRZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C[C@H]2CNCCN2 |
SMILES canonique |
CC1=CC=C(C=C1)CC2CNCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide](/img/structure/B15168722.png)
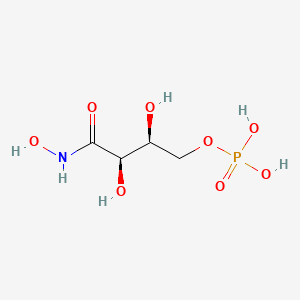


![3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione](/img/structure/B15168754.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)

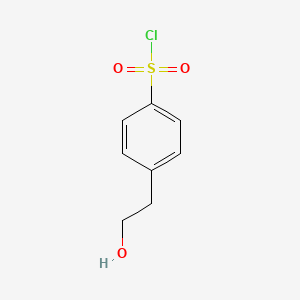
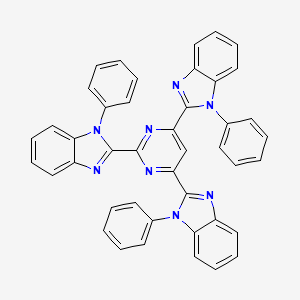
![Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate](/img/structure/B15168788.png)
![4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15168793.png)
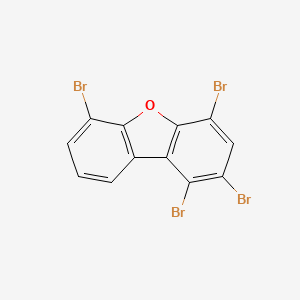
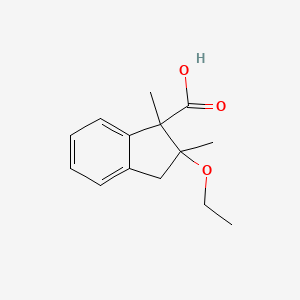
![[1,2'-Binaphthalene]-2,3'-diol, 5,5',6,6',7,7',8,8'-octahydro-](/img/structure/B15168798.png)
